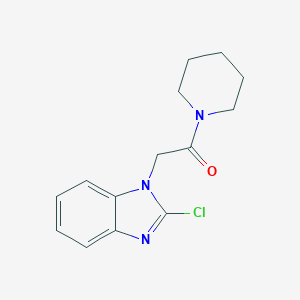
N-(3-chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound with potential biological activity. It is commonly known as CMPOB and belongs to the family of oxadiazole derivatives. CMPOB has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of CMPOB is not fully understood. However, it has been suggested that it may act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress in neuronal cells. It has also been shown to modulate the expression of certain genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
CMPOB has been shown to have a potential neuroprotective effect against oxidative stress-induced damage in neuronal cells. It has also been shown to modulate the expression of certain genes involved in oxidative stress and inflammation. In addition, it has been suggested that CMPOB may have potential anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CMPOB is its potential neuroprotective effect against oxidative stress-induced damage in neuronal cells. This makes it a promising candidate for the development of new treatments for neurodegenerative diseases. However, one limitation of CMPOB is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on CMPOB. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential use in the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to fully understand the mechanism of action of CMPOB and its potential effects on other physiological systems.
Méthodes De Synthèse
The synthesis of CMPOB involves the reaction of 3-chloro-4-methylphenylamine with 3-phenyl-1,2,4-oxadiazol-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then reacted with butanoyl chloride to yield CMPOB.
Applications De Recherche Scientifique
CMPOB has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a potential neuroprotective effect against oxidative stress-induced damage in neuronal cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C19H18ClN3O2 |
|---|---|
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
N-(3-chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-10-11-15(12-16(13)20)21-17(24)8-5-9-18-22-19(23-25-18)14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,21,24) |
Clé InChI |
KNXDBLFNXZVEQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-dimethyl-1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butanone](/img/structure/B277107.png)

![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277116.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277117.png)
![1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277118.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B277119.png)
![N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277121.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B277122.png)

![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277127.png)



![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B277135.png)